molecular formula C17H21NO3 B1430598 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol CAS No. 919797-17-4

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol

Cat. No.: B1430598
CAS No.: 919797-17-4
M. Wt: 287.35 g/mol
InChI Key: GWSDQXKNRDQTTQ-UHFFFAOYSA-N
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Description

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol is a chemical compound that belongs to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential effects on the human body. This compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol typically involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through a Mannich reaction, where the amine, formaldehyde, and phenol form a new carbon-nitrogen bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol involves its interaction with various molecular targets in the body. It primarily acts on neurotransmitter receptors, such as serotonin and dopamine receptors, leading to altered neurotransmission and psychoactive effects. The compound’s effects on these receptors can result in changes in mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol:

    2-({[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol:

Uniqueness

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at neurotransmitter receptors. This structural uniqueness contributes to its distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19/h3-8,11,18-19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSDQXKNRDQTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10843506
Record name 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10843506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919797-17-4
Record name 2,5-Dimethoxy-(N-(2-hydroxybenzyl))phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10843506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHOXY-(N-(2-HYDROXYBENZYL))PHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5VW2R14B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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